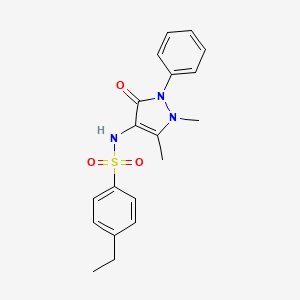![molecular formula C18H25N5O2 B5972522 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B5972522.png)
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a morpholinyl-pyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, which is achieved through the condensation of appropriate diketones with hydrazines under acidic or basic conditions. The dimethyl substitution is introduced via alkylation reactions using methylating agents.
The morpholinyl-pyridinyl moiety is synthesized separately, often starting from pyridine derivatives. The morpholine ring is introduced through nucleophilic substitution reactions. The final step involves coupling the pyrazole and morpholinyl-pyridinyl intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce amines.
Applications De Recherche Scientifique
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Shares the pyrazole core but differs in the substituents and overall structure.
Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine: Contains a similar pyrazole moiety but with different functional groups.
Uniqueness
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide is unique due to its combination of a pyrazole ring with dimethyl substitutions and a morpholinyl-pyridinyl moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-14(2)21-22-16(13)5-6-17(24)20-12-15-4-3-7-19-18(15)23-8-10-25-11-9-23/h3-4,7H,5-6,8-12H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHCJFFGSIGHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)NCC2=C(N=CC=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5972445.png)
![5-[3-(dimethylamino)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5972450.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)
![ETHYL 1-({3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}METHYL)-3-PIPERIDINECARBOXYLATE](/img/structure/B5972458.png)
![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B5972466.png)
![1-[2-methoxy-5-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5972475.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5972478.png)
![2-(dimethylamino)-7-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972501.png)
![(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5972515.png)
![ethyl 1-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B5972518.png)
![2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-[(Z)-(2-hydroxyphenyl)methylideneamino]amino]methyl]phenol](/img/structure/B5972521.png)


![1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride](/img/structure/B5972546.png)
